

# Comparative study of rhodium vs. cobalt catalysts in hydroformylation

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A Comparative Study of Rhodium vs. Cobalt Catalysts in Hydroformylation

## Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes, carbon monoxide, and hydrogen. This process is of paramount importance as aldehydes are versatile intermediates for the synthesis of a wide array of bulk and fine chemicals, including alcohols, carboxylic acids, and plasticizers.<sup>[1][2]</sup> The choice of catalyst is critical to the efficiency and selectivity of the hydroformylation reaction. Historically, cobalt carbonyls were the first catalysts used for this process.<sup>[1][3]</sup> However, the discovery of rhodium-based catalysts in the 1960s marked a significant advancement in the field.<sup>[1]</sup> Since the 1970s, rhodium catalysts have become dominant in many applications due to their higher activity and selectivity under milder reaction conditions.<sup>[1]</sup> This guide provides a detailed comparison of rhodium and cobalt catalysts in hydroformylation, focusing on their performance, reaction mechanisms, and typical industrial applications, supported by experimental data.

## Performance Comparison

Rhodium and cobalt catalysts exhibit distinct performance characteristics in terms of activity, selectivity, and operating conditions. Rhodium catalysts are generally much more active than their cobalt counterparts, often by a factor of 100 to 1000, allowing for reactions to be carried

out at lower temperatures and pressures.[4] This higher activity translates to lower energy consumption and milder reaction conditions, which can help to minimize side reactions.[4]

One of the most significant advantages of rhodium catalysts is their high selectivity towards the formation of linear (n) aldehydes over branched (iso) aldehydes, particularly when modified with phosphine ligands.[5] The n/iso ratio is a critical parameter in many industrial applications, as the linear isomers are often more valuable. In contrast, unmodified cobalt catalysts typically yield a lower n/iso ratio.[3] However, the selectivity of cobalt catalysts can be improved by the addition of phosphine ligands, such as tributylphosphine (PBu<sub>3</sub>).[1][5]

Cobalt catalysts, being significantly less expensive than rhodium catalysts, remain economically viable for certain applications, especially for the hydroformylation of longer-chain olefins where catalyst separation can be challenging.[1]

Table 1: General Performance Comparison of Rhodium and Cobalt Catalysts

| Feature                   | Rhodium Catalysts                              | Cobalt Catalysts   |
|---------------------------|--|--|
| Activity                  | Very high                                      | Moderate to high   |
| Operating Temperature     | 40 - 120 °C[1]                                 | 150 - 200 °C[1]  |
| Operating Pressure        | 10 - 100 atm[1]                                | 100 - 300 atm[6]   |
| Selectivity (n/iso ratio) | High (typically >10 with phosphine ligands)[7] | Low to moderate (typically 2-4, can be improved with ligands)[3] |
| Cost                      | High   | Low  |
| Primary Application       | Short-chain olefins (e.g., propene)[1]         | Long-chain olefins[1]  |

## Experimental Data

The following tables summarize typical experimental data for hydroformylation reactions using rhodium and cobalt catalysts.

Table 2: Experimental Data for Rhodium-Catalyzed Hydroformylation of Propylene

| Ligand                                 | Temperature (°C) | Pressure (atm) | n/iso Ratio | Reference |
|--|------------------|----------------|-------------|-----------|
| Triphenylphosphine (PPh <sub>3</sub> ) | 90               | 30             | 8.0         | [6]       |
| Tris(o-tolyl)phosphite                 | 100              | 15             | 11.2        | [6]       |
| Bis(diphenylphosphino)propane (DPPP)   | 80               | 20             | 2.6         | [7]       |
| NAPHOS                                 | 80               | 10             | 99          | [7]       |

Table 3: Experimental Data for Cobalt-Catalyzed Hydroformylation of 1-Hexene

| Ligand   | Temperature (°C) | Pressure (bar) | Aldehyde Yield (%) | n/iso Ratio | Reference |
|--|------------------|----------------|--------------------|-------------|-----------|
| None (HCo(CO) <sub>4</sub> )   | 180              | >200           | High               | ~1:1        | [3]       |
| Tributylphosphine (PBu <sub>3</sub> )                                  | 180              | 50             | -                  | 6.4:1       | [3]       |
| Ph <sub>2</sub> P(p-C <sub>6</sub> H <sub>4</sub> -SO <sub>3</sub> Li) | 170              | 160-200        | 60-65              | ~0.7        | [8]       |
| TPPTS  | 170              | 160-200        | 60-65              | ~0.7        | [8]       |

## Reaction Mechanisms and Catalytic Cycles

The hydroformylation reaction proceeds via a series of elementary steps involving the coordination of the alkene and syngas to the metal center, followed by migratory insertion and reductive elimination. The catalytic cycles for rhodium and cobalt, while sharing similarities, have distinct features. The generally accepted mechanism for both is the Heck and Breslow mechanism.[1][9]

## Rhodium-Catalyzed Hydroformylation

The active catalyst is typically a rhodium hydride complex, such as  $\text{HRh}(\text{CO})(\text{PPh}_3)_3$ .<sup>[2]</sup> The catalytic cycle involves the dissociation of a phosphine ligand to create a vacant coordination site for the alkene. Subsequent steps include migratory insertion of the alkene into the Rh-H bond, coordination of CO, migratory insertion of the alkyl group onto a carbonyl ligand to form an acyl complex, oxidative addition of H<sub>2</sub>, and finally, reductive elimination of the aldehyde product to regenerate the catalyst.<sup>[10][11]</sup>

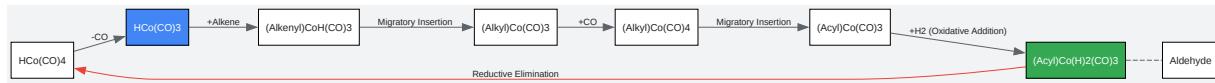


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Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.

## Cobalt-Catalyzed Hydroformylation

The active catalyst in the cobalt-catalyzed process is cobalt tetracarbonyl hydride,  $\text{HCo}(\text{CO})_4$ .<sup>[3][12]</sup> The cycle begins with the dissociation of a CO ligand, followed by coordination of the alkene. Migratory insertion of the alkene into the Co-H bond forms an alkyl-cobalt complex. This is followed by CO coordination and migratory insertion to form an acyl-cobalt species. The final steps involve oxidative addition of H<sub>2</sub> and reductive elimination of the aldehyde product.<sup>[1][12]</sup>



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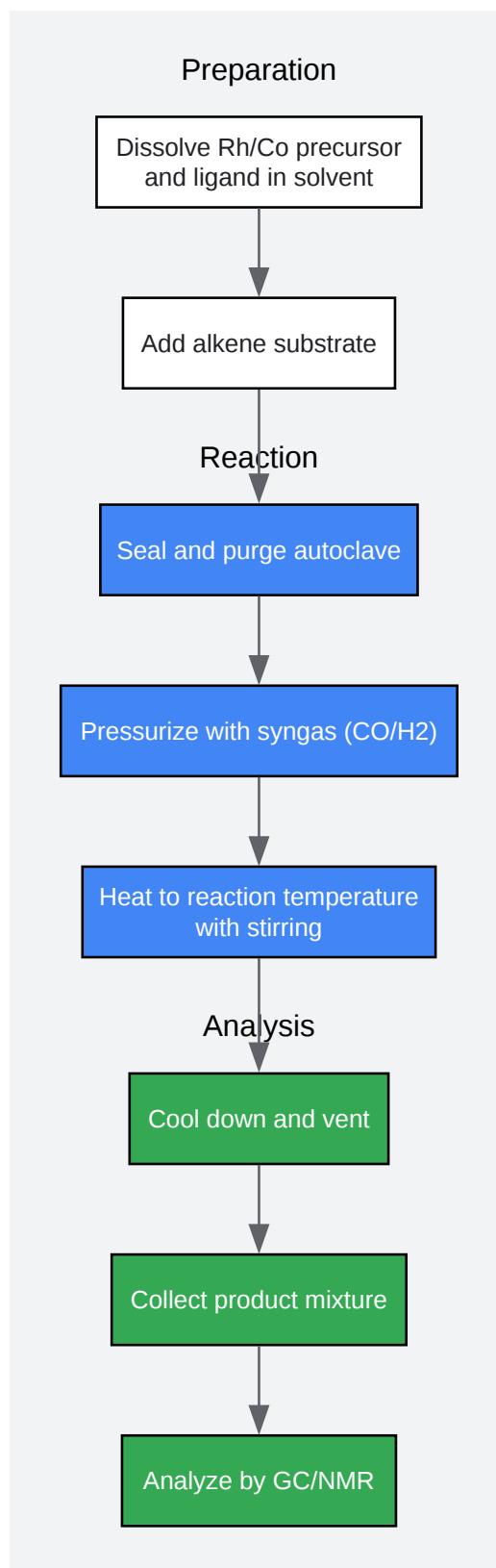
Caption: Catalytic cycle for cobalt-catalyzed hydroformylation.

## Experimental Protocols

### General Procedure for Rhodium-Catalyzed Hydroformylation

A typical experimental setup involves a high-pressure autoclave equipped with a magnetic stirrer, temperature and pressure controls, and gas inlet lines.[6]

- Catalyst Preparation: The rhodium precursor (e.g., Rh(acac)(CO)2) and the desired phosphine ligand are dissolved in a suitable solvent (e.g., toluene or ethylbenzene) inside the autoclave under an inert atmosphere.[6]
- Reactant Charging: The alkene substrate is then introduced into the autoclave.
- Reaction Conditions: The autoclave is sealed, purged with syngas (a mixture of CO and H2, typically 1:1), and then pressurized to the desired level (e.g., 15-30 atm). The reaction mixture is heated to the target temperature (e.g., 80-100 °C) with vigorous stirring.[6]
- Reaction Monitoring and Product Analysis: The progress of the reaction can be monitored by gas uptake. After the reaction is complete, the autoclave is cooled, and the excess pressure is vented. The product mixture is then analyzed by techniques such as gas chromatography (GC) to determine the conversion, selectivity, and n/iso ratio.[6]



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Caption: General experimental workflow for hydroformylation.

## General Procedure for Cobalt-Catalyzed Hydroformylation

The experimental setup is similar to that for rhodium-catalyzed reactions, but the conditions are more forcing.

- Catalyst Formation: The cobalt precursor (e.g.,  $\text{Co}_2(\text{CO})_8$ ) is charged into the autoclave with the solvent and, if used, a modifying ligand. The active catalyst,  $\text{HCo}(\text{CO})_4$ , is formed *in situ* under syngas pressure.[8]
- Reactant Charging: The alkene is added to the autoclave.
- Reaction Conditions: The reactor is pressurized with syngas to a high pressure (e.g., 100-200 bar) and heated to a high temperature (e.g., 150-180 °C) with stirring.[8]
- Product Work-up and Analysis: After the reaction, the autoclave is cooled and depressurized. The catalyst is often separated from the product by oxidation to a water-soluble Co(II) salt, which can then be recycled. The organic phase containing the aldehyde products is analyzed by GC.[1]

## Conclusion

The choice between rhodium and cobalt catalysts for hydroformylation is a trade-off between cost and performance. Rhodium catalysts offer superior activity and selectivity for linear aldehydes under mild conditions, making them the preferred choice for the production of high-value chemicals from short-chain olefins.[1][4] However, their high cost is a significant drawback. Cobalt catalysts, while less active and selective, are more economical and remain a viable option for the hydroformylation of longer-chain olefins in large-scale industrial processes. [1] The ongoing development of ligands for both metals continues to push the boundaries of hydroformylation catalysis, aiming for even higher efficiencies and selectivities.

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## References

- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroformylation | PDF [slideshare.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
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